molecular formula C11H8N2O4 B5025306 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(3-hydroxyphenyl)methylene]- CAS No. 56504-49-5

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(3-hydroxyphenyl)methylene]-

Cat. No.: B5025306
CAS No.: 56504-49-5
M. Wt: 232.19 g/mol
InChI Key: UPFASLMHCOQDJG-UHFFFAOYSA-N
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Description

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(3-hydroxyphenyl)methylene]- is a heterocyclic organic compound It is characterized by a pyrimidine ring substituted with a hydroxyphenylmethylene group

Scientific Research Applications

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(3-hydroxyphenyl)methylene]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(3-hydroxyphenyl)methylene]- typically involves the reaction of pyrimidine-2,4,6-trione with 3-hydroxybenzaldehyde. This reaction is often carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(3-hydroxyphenyl)methylene]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(3-hydroxyphenyl)methylene]- involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the pyrimidine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(3-hydroxyphenyl)methylene]- is unique due to the presence of the hydroxyphenylmethylene group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-[(3-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c14-7-3-1-2-6(4-7)5-8-9(15)12-11(17)13-10(8)16/h1-5,14H,(H2,12,13,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFASLMHCOQDJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=C2C(=O)NC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70367672
Record name 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(3-hydroxyphenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56504-49-5
Record name 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(3-hydroxyphenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(3-hydroxyphenyl)methylene]-

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